molecular formula C14H15NO3S B11055219 2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide

2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11055219
M. Wt: 277.34 g/mol
InChI Key: ZZPWZTYVAXWXBX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a thiophen-2-ylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .

Comparison with Similar Compounds

Comparison: 2,6-Dimethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of antioxidant and antibacterial activities, making it a valuable subject for further research .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2,6-dimethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C14H15NO3S/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3-8H,9H2,1-2H3,(H,15,16)

InChI Key

ZZPWZTYVAXWXBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CS2

Origin of Product

United States

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